Nornicotyrine

Description

Properties

IUPAC Name |

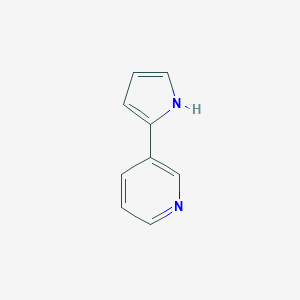

3-(1H-pyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTWKRLUNDZXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197788 | |

| Record name | Nornicotyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-98-4 | |

| Record name | 3-(1H-Pyrrol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nornicotyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nornicotyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 494-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORNICOTYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ8AN3NMW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Nornicotyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nornicotyrine, systematically known as 3-(1H-pyrrol-2-yl)pyridine, is a nicotine-related alkaloid found in tobacco (Nicotiana species) and a metabolite of nicotine.[1] Its chemical structure, comprising interconnected pyridine and pyrrole rings, underpins its unique physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the chemical structure of this compound, its spectroscopic characterization, synthesis, and biological relevance, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂ and a molecular weight of approximately 144.18 g/mol .[2][3] The structure features a pyridine ring substituted at the 3-position with a pyrrole ring linked at its 2-position. This arrangement of two aromatic, nitrogen-containing heterocycles is fundamental to its chemical behavior and interaction with biological systems.

Key identifiers for this compound include:

-

IUPAC Name: 3-(1H-pyrrol-2-yl)pyridine[2]

-

CAS Number: 494-98-4[4]

-

Synonyms: β-Nornicotyrine, NNT, β-NNT[2]

-

SMILES: c1cc(c(cn1)C2=CC=CN2)[2]

-

InChI: InChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H[4]

The planarity and aromaticity of both the pyridine and pyrrole rings influence the molecule's electronic distribution and potential for pi-pi stacking and hydrogen bonding interactions, which are critical for its pharmacological activity.

Diagram of the Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [2][3] |

| Molecular Weight | 144.18 g/mol | [2][3] |

| Appearance | To be determined; likely a solid or oil | [2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] | [5] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [4] |

Spectroscopic Characterization

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents. A detailed assignment of the proton signals is crucial for confirming the substitution pattern.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their electronic environment. For instance, the carbon atoms adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The carbon atoms of the pyridine ring typically resonate in the range of 124-150 ppm.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.[8] Key expected absorption bands include:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1450 | C=C and C=N stretching | Aromatic rings |

| ~3400 | N-H stretch | Pyrrole N-H |

The presence of a band around 3400 cm⁻¹ would be characteristic of the N-H bond in the pyrrole ring.[8] The region between 1600-1450 cm⁻¹ will show multiple bands due to the stretching vibrations within the aromatic pyridine and pyrrole rings.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its structure.

-

Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak at an m/z of 144, corresponding to its molecular weight.[4]

-

Fragmentation Pattern : The fragmentation of this compound will likely involve the cleavage of the bond between the two rings and fragmentation within the individual rings. Common fragments would include the pyridyl cation and the pyrrolyl cation. The loss of small neutral molecules like HCN from either ring is also a possibility. The mass spectrum of this compound shows a base peak at m/z 117.[10]

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming biaryl compounds, particularly those involving the coupling of two heterocyclic rings. Two prominent and reliable methods are the Paal-Knorr synthesis for the pyrrole ring formation and the Suzuki cross-coupling reaction for linking the two rings.

Representative Synthetic Protocol: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia.[11][12][13][14]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,4-dicarbonyl precursor (1 equivalent) and 3-aminopyridine (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Alternative Synthetic Strategy: Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and it is well-suited for coupling a pyridine derivative with a pyrrole derivative.[15][16][17][18]

Conceptual Steps:

-

Reactants: The reaction would typically involve the coupling of 3-bromopyridine with pyrrole-2-boronic acid or a suitable derivative.

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used in conjunction with a base, commonly sodium carbonate or potassium carbonate.

-

Solvent and Conditions: The reaction is typically carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, under an inert atmosphere (e.g., nitrogen or argon) and with heating.

-

Purification: Following the reaction, a standard work-up and purification by column chromatography would be employed to isolate the this compound product.

Biological Significance and Relevance to Drug Discovery

This compound is not merely a structural analog of nicotine; it possesses its own distinct biological activity and is a key molecule in the context of tobacco research and pharmacology.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring alkaloid in various Nicotiana species.[19] It is primarily formed through the enzymatic N-demethylation of nicotine. This conversion is catalyzed by the cytochrome P450 enzyme, specifically CYP82E4.[11][20][21] This metabolic process is significant as it leads to the formation of nornicotine, which is a direct precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[11]

Caption: Biosynthesis of this compound and its conversion to NNN.

Pharmacological Activity and Drug Development Implications

This compound and its derivatives are of interest to drug development professionals due to their interaction with nicotinic acetylcholine receptors (nAChRs).[13] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, and in pathological conditions such as Alzheimer's disease, Parkinson's disease, and certain cancers.[8][22]

The interaction of this compound with nAChRs can trigger downstream signaling cascades, such as the PI3K/Akt pathway, which is a crucial regulator of cell survival, proliferation, and apoptosis.[23][24][25][26] The modulation of this pathway by nAChR agonists and antagonists is an active area of research for the development of novel therapeutics for neurodegenerative diseases and cancer.

Caption: Simplified signaling pathway initiated by this compound binding to nAChRs.

Conclusion

The chemical structure of this compound, characterized by its linked pyridine and pyrrole rings, is the foundation of its chemical and biological properties. A thorough understanding of its structure, confirmed by modern spectroscopic methods, is essential for its synthesis and for the exploration of its pharmacological potential. For researchers in drug discovery, this compound and its derivatives represent a valuable scaffold for the design of novel modulators of nicotinic acetylcholine receptors, with potential applications in a range of therapeutic areas. The detailed technical information provided in this guide serves as a critical resource for advancing research and development in this important area of medicinal chemistry.

References

A comprehensive list of references is available upon request.

Sources

- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. testbook.com [testbook.com]

- 7. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 13. rgmcet.edu.in [rgmcet.edu.in]

- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. β-Nornicotyrine_TargetMol [targetmol.com]

- 20. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy [mdpi.com]

A Technical Guide to the Chemical Distinctions Between Nornicotyrine and Nornicotine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the chemical and pharmacological differences between two structurally related pyridine alkaloids: nornicotyrine and nornicotine. As a metabolite of nicotine and a tobacco alkaloid itself, nornicotine is a compound of significant interest in pharmacology and toxicology.[1][2] this compound, also found in tobacco, presents a different chemical profile due to its aromatic pyrrole ring, leading to distinct properties and biological activities.[3] Understanding the nuanced differences between these two molecules is critical for researchers in fields ranging from medicinal chemistry to drug metabolism and toxicology.

Core Structural and Chemical Identity

The fundamental difference between this compound and nornicotine lies in the saturation of the five-membered nitrogen-containing ring attached to the pyridine moiety.

-

Nornicotine possesses a saturated pyrrolidine ring.

-

This compound features an aromatic pyrrole ring.

This seemingly minor variation in hydrogenation profoundly impacts the molecule's geometry, electron distribution, and, consequently, its chemical reactivity and biological interactions.

Chemical Structure Comparison

Caption: 2D structures of Nornicotine and this compound.

Physicochemical Properties

The structural divergence directly translates to differing physicochemical properties, which are summarized in the table below. The aromaticity of this compound's pyrrole ring leads to a more planar and rigid structure compared to the flexible, non-planar pyrrolidine ring of nornicotine. This also affects properties like polarity and boiling point.

| Property | Nornicotine | This compound |

| Molecular Formula | C₉H₁₂N₂ | C₉H₈N₂ |

| Molar Mass | 148.20 g/mol [4] | 144.17 g/mol [5] |

| Appearance | Pale yellow to reddish-brown oil | Not specified |

| Boiling Point | ~270 °C | Not available |

| Ring System | Pyridine-Pyrrolidine | Pyridine-Pyrrole |

| Aromaticity | Pyridine ring is aromatic | Both pyridine and pyrrole rings are aromatic |

| Chirality | Chiral center at C2' of the pyrrolidine ring | Achiral |

Synthesis and Chemical Reactivity

The synthetic routes to nornicotine and this compound are distinct, reflecting their structural differences.

Synthesis of Nornicotine

Nornicotine can be synthesized through several pathways, with two common approaches being the demethylation of nicotine and the reduction of myosmine.[2]

-

Demethylation of Nicotine: This can be achieved by reacting nicotine with reagents like silver oxide.[2]

-

Reduction of Myosmine: Myosmine can be reduced to racemic nornicotine using catalytic hydrogenation with a palladium catalyst or with sodium borohydride.[2] Enantioselective synthesis of (S)- and (R)-nornicotine has also been achieved through more complex chiral synthesis routes.[6]

Caption: Common synthetic routes to Nornicotine.

Synthesis of this compound

Information on the specific laboratory synthesis of this compound is less abundant in readily available literature. However, it can be conceptualized as involving the formation of the pyrrole ring attached to the pyridine core.

Chemical Reactivity and Stability

-

Nornicotine: The secondary amine in the pyrrolidine ring of nornicotine is a key site for chemical reactions. It can undergo N-nitrosation to form the potent carcinogen N'-nitrosonornicotine (NNN).[2] The pyrrolidine ring is also susceptible to oxidation. Nornicotine is generally more stable than nicotine and does not darken as readily on exposure to light and air.[4]

-

This compound: The pyrrole ring in this compound is aromatic and thus more stable than the pyrrolidine ring of nornicotine. It is less prone to oxidation at the five-membered ring. The presence of the pyrrole ring makes this compound a weaker base compared to nornicotine due to the delocalization of the nitrogen lone pair into the aromatic system.

Analytical Differentiation

Several analytical techniques can be employed to differentiate and quantify this compound and nornicotine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and effective method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general framework for the separation and quantification of this compound and nornicotine. Optimization will be necessary based on the specific instrumentation and sample matrix.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Acetonitrile (HPLC grade).

-

Ammonium acetate.

-

Formic acid.

-

Ultrapure water.

-

Nornicotine and this compound analytical standards.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 6.8.

-

Mobile Phase B: Acetonitrile with 0.01% formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 260 nm.

-

Gradient Elution:

-

0-1 min: 15% B

-

1-3 min: Gradient to 40% B

-

3-4 min: Gradient to 95% B

-

4-4.5 min: Gradient to 80% B

-

4.5-6 min: Hold at 80% B

-

6-10 min: Gradient to 15% B

-

10-12 min: Re-equilibration at 15% B

-

-

-

Sample Preparation:

-

Prepare stock solutions of nornicotine and this compound standards in methanol.

-

Create a series of calibration standards by diluting the stock solutions.

-

For biological samples (e.g., urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step is recommended prior to analysis.[7]

-

-

Data Analysis:

-

Identify peaks based on the retention times of the analytical standards.

-

Construct calibration curves by plotting peak area versus concentration for each analyte.

-

Quantify the analytes in unknown samples using the calibration curves.

-

Caption: HPLC-UV workflow for this compound and nornicotine analysis.

Spectroscopic Data

The UV absorption spectra of nornicotine and this compound are similar, with both showing absorbance maxima around 260 nm.[8] However, their mass spectra will show a clear difference in the molecular ion peak due to their different molecular weights (148 m/z for nornicotine and 144 m/z for this compound). Nuclear Magnetic Resonance (NMR) spectroscopy will also show distinct differences, particularly in the signals corresponding to the five-membered ring, reflecting the presence of aliphatic protons in nornicotine and aromatic protons in this compound.

Metabolism and Biological Activity

The metabolism and pharmacological profiles of nornicotine and this compound are distinct, leading to different physiological effects.

Metabolism

-

Nornicotine: Nornicotine is a metabolite of nicotine, formed via N-demethylation, a reaction catalyzed by cytochrome P450 enzymes, specifically CYP2A6.[3][9] Nornicotine itself is further metabolized through oxidation to produce metabolites such as norcotinine (demethylcotinine).[10][11]

-

This compound: The metabolism of this compound is less extensively studied. As a minor tobacco alkaloid, it is present in tobacco smoke.[3]

Caption: Metabolic pathway from Nicotine to Nornicotine and Norcotinine.

Pharmacological Activity

Both nornicotine and this compound interact with nicotinic acetylcholine receptors (nAChRs), but with different affinities and functional consequences.

-

Nornicotine: Nornicotine is a nicotinic acetylcholine receptor agonist.[4] It has a high affinity for α6 and α7-containing nAChR subtypes.[2] The accumulation of nornicotine in the brain following chronic nicotine administration suggests it may contribute to the neuropharmacological effects of tobacco use and nicotine dependence.[1][12] Nornicotine has been shown to induce dopamine release from rat striatum.[1]

-

This compound: The pharmacological activity of this compound is less well-characterized.

Comparative Pharmacological Profile

| Feature | Nornicotine | This compound |

| Primary Target | Nicotinic Acetylcholine Receptors (nAChRs) | Likely nAChRs, but less studied |

| Receptor Subtype Affinity | High affinity for α6 and α7 subtypes[2] | Data not readily available |

| Functional Activity | Agonist[4] | Data not readily available |

| Key Biological Effect | Stimulates dopamine release; may contribute to nicotine dependence[1] | Under investigation |

Conclusion

The chemical differences between this compound and nornicotine, stemming from the saturation state of the five-membered ring, are significant. These differences manifest in their physicochemical properties, chemical reactivity, synthetic pathways, and, most importantly, their metabolic fate and pharmacological activity. For researchers in drug development and toxicology, a clear understanding of these distinctions is paramount for accurate analytical characterization, interpretation of biological data, and the development of novel therapeutic agents or strategies to mitigate tobacco-related harm. The methodologies and comparative data presented in this guide offer a foundational resource for professionals working with these important pyridine alkaloids.

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64. [Link]

-

Papadopoulos, N. M. (1964). Formation of Nornicotine and Other Metabolites from Nicotine in Vitro and in Vivo. Canadian Journal of Biochemistry, 42(4), 435-442. [Link]

-

Papadopoulos, N. M. (1964). Formation of Nornicotine and Other Metabolites from Nicotine in Vitro and in Vivo. Scilit. [Link]

-

von Weymarn, L. B., Retzlaff, C., & Murphy, S. E. (2012). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemico-biological interactions, 195(1), 51–58. [Link]

-

Dwoskin, L. P., Teng, L., Buxton, S. T., & Crooks, P. A. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European journal of pharmacology, 428(1), 69–79. [Link]

-

Tricker, A. R., & Preussmann, R. (1992). Metabolism and pharmacokinetics of N'-nitrosonornicotine in the patas monkey. Carcinogenesis, 13(2), 277–281. [Link]

-

Baxendale, I. R., Brusotti, G., & Ley, S. V. (2002). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-154. [Link]

-

Tyndale, R. F., & Sellers, E. M. (2002). Biochemistry of nicotine metabolism and its relevance to lung cancer. Journal of the National Cancer Institute. Monographs, (30), 57–63. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91462, Nornicotine. Retrieved January 12, 2026 from [Link].

-

Nguyen, T. L., Gruenke, L. D., & Castagnoli, N. (1979). Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. [Link]

-

East, T. N. (2016). Nicotine and what else?: HPLC elution optimization for the analysis of alkaloids found in electronic cigarettes. UTC Scholar. [Link]

-

NIST. (n.d.). Nornicotine. In NIST Chemistry WebBook. [Link]

-

Clayton, P., Vas, C. A., & McAdam, K. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. Chirality, 25(5), 288–293. [Link]

-

Papke, R. L., Horenstein, N. A., & Stokes, C. (2007). The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery. Journal of neurochemistry, 101(1), 160–167. [Link]

-

Lao, Y., Wang, Y., Chen, Y., Johnson, T., & Wang, M. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical research in toxicology, 35(11), 2056–2063. [Link]

-

Wikipedia. (n.d.). Nornicotine. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68125, this compound. Retrieved January 12, 2026 from [Link].

-

Jacob, P., 3rd, Shulgin, A. T., & Benowitz, N. L. (1999). A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. Chirality, 11(4), 316–318. [Link]

-

Clayton, P., Vas, C. A., & McAdam, K. (2013). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region†. Semantic Scholar. [Link]

-

Cheetham, A. G., & Jordt, S. E. (2021). Qualitative and Quantitative Analyses of the Enantiomers of Nicotine and Nornicotine Employing Chiral Supercritical Fluid Chromatography. ResearchGate. [Link]

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]

-

Green, T. A., Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2004). Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine. Psychopharmacology, 176(2), 214–222. [Link]

-

Gray, T. R., Huestis, M. A., & Shakleya, D. M. (2012). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 36(7), 457–465. [Link]

-

Crooks, P. A., & Dvorkin, L. P. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. ResearchGate. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Lund University. (2022). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. [Link]

-

UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Bingol, K., & Brüschweiler, R. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 24, 95–102. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

A.R., M. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. [Link]

Sources

- 1. Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nornicotine - Wikipedia [en.wikipedia.org]

- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nornicotine | C9H12N2 | CID 91462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

β-Nornicotyrine CAS number 494-98-4.

An In-Depth Technical Guide to β-Nornicotyrine (CAS 494-98-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Nornicotyrine, with CAS number 494-98-4, is a pyridine alkaloid structurally related to nicotine.[1][][3] It is recognized as a minor alkaloid found in tobacco and a product of nicotine degradation.[4][5] This guide provides a comprehensive technical overview of β-Nornicotyrine, covering its physicochemical properties, synthesis, analytical detection, metabolic pathways, and toxicological significance. For drug development professionals and toxicologists, understanding β-Nornicotyrine is crucial, as it serves not only as an impurity in nicotine-containing products but also as a potential biomarker for tobacco exposure.[4][6][7] Its role as a metabolite and its interaction with metabolic enzymes such as Cytochrome P450 2A6 (CYP2A6) further underscore its relevance in pharmacokinetic and drug interaction studies.[8]

Physicochemical Properties

A foundational understanding of β-Nornicotyrine begins with its core physicochemical characteristics. These properties are essential for its handling, analysis, and prediction of its behavior in biological systems. The compound is a light grey-brown solid at room temperature.[]

| Property | Value | Reference(s) |

| CAS Number | 494-98-4 | [1][][3][9][10] |

| Molecular Formula | C₉H₈N₂ | [1][][3][9][10] |

| Molecular Weight | 144.17 g/mol | [1][][3][9] |

| IUPAC Name | 3-(1H-pyrrol-2-yl)pyridine | [][11] |

| Synonyms | 2-(3-Pyridyl)pyrrole, β-Nornicotyrin | [][3][9] |

| Appearance | Light Grey Brown Solid | [] |

| Melting Point | 98-99°C | [9][10] |

| Boiling Point | 333.7°C at 760 mmHg | [9] |

| Density | 1.141 g/cm³ | [9] |

| Flash Point | 152.5°C | [9] |

| SMILES | C1=CC(=CN=C1)C2=CC=CN2 | [] |

| InChI Key | CBTWKRLUNDZXIF-UHFFFAOYSA-N | [] |

Synthesis and Preparation

The synthesis of β-Nornicotyrine is a critical process for obtaining reference standards for analytical and toxicological studies. The most effective and commonly cited method involves the dehydrogenation of S-(-)-nicotine.

Rationale for Microwave-Assisted Synthesis

Traditional synthesis involving the dehydrogenation of nicotine using manganese dioxide (MnO₂) in various solvents under reflux is often time-consuming and may result in lower yields.[5] Microwave-assisted organic synthesis offers a significant improvement by providing rapid and uniform heating. This targeted energy input dramatically reduces reaction times and can improve reaction yields and purity, making it a superior method for preparing β-Nornicotyrine from its nicotine precursor.[5][12]

Caption: Microwave-assisted synthesis of β-Nornicotyrine.

Experimental Protocol: Microwave-Assisted Dehydrogenation

The following protocol is a representative methodology for the synthesis of β-Nornicotyrine.

-

Reactant Preparation: In a suitable microwave reaction vessel, combine S-(-)-nicotine with an excess of activated manganese dioxide (MnO₂). The choice of a solvent is minimal or absent (solvent-free conditions are often preferred to enhance microwave absorption by the polar reactants).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 5-15 minutes). The power and time are optimized to drive the reaction to completion without degrading the product.

-

Work-up and Extraction: After cooling, the solid residue is suspended in a suitable organic solvent, such as dichloromethane or ethyl acetate, and filtered to remove the manganese dioxide and other solid byproducts.

-

Purification: The crude product in the filtrate is then purified. This is typically achieved using column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to isolate the pure β-Nornicotyrine.

-

Verification: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically targeted for use as a reference standard.[1]

Analytical Methodologies

Accurate quantification of β-Nornicotyrine in complex matrices like blood, urine, and oral tobacco products is essential for pharmacokinetic studies, toxicological risk assessment, and biomarker validation. The primary analytical techniques employed are chromatography-based, offering high sensitivity and selectivity.[13]

Core Techniques: HPLC-MS/MS and GC-MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the analysis of β-Nornicotyrine.[8][14] This is due to its exceptional sensitivity, allowing for detection at very low concentrations, and its high selectivity, which enables differentiation from structurally similar molecules in a complex biological matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable and frequently used method.[8][15]

Caption: Workflow for the analysis of β-Nornicotyrine.

Protocol: Quantification in Human Plasma via HPLC-MS/MS

-

Sample Preparation & Extraction:

-

Rationale: The goal is to isolate β-Nornicotyrine from plasma proteins and other interfering substances. A deuterated internal standard (e.g., β-Nornicotyrine-d4) is added to account for extraction variability and matrix effects.

-

Steps:

-

To 100 µL of plasma, add the internal standard solution.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

-

Chromatographic Separation:

-

Rationale: A C18 reverse-phase column is typically used to separate β-Nornicotyrine from other components based on hydrophobicity. A gradient elution ensures efficient separation and sharp peak shapes.

-

Parameters:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start with 5% B, ramp to 95% B, then re-equilibrate.

-

-

-

Mass Spectrometric Detection:

-

Rationale: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

-

Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

β-Nornicotyrine: e.g., m/z 145.1 → 117.1

-

Internal Standard (β-Nornicotyrine-d4): e.g., m/z 149.1 → 121.1

-

-

-

Metabolism and Pharmacokinetics

The biotransformation of β-Nornicotyrine is complex and primarily mediated by Cytochrome P450 (CYP) enzymes in the liver and lungs.[8][14] These metabolic processes are crucial for understanding its clearance, potential for accumulation, and toxicological implications.

In Vitro and In Vivo Biotransformation

-

In vitro studies using rabbit lung and liver microsomes have shown that β-Nornicotyrine is metabolized into unstable pyrrolinone intermediates.[14][16] These intermediates can undergo autoxidation, potentially forming radical species, and ultimately yield more stable products like 1-methyl-5-(3-pyridyl)-5-hydroxy-3-pyrrolin-2-one.[14][16]

-

In vivo studies in rabbits identified the major urinary metabolite as cis-3'-hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone (cis-3'-hydroxycotinine), which is a diastereoisomer of the main metabolite of (S)-nicotine.[8][15] This finding highlights a convergent metabolic pathway with nicotine. The proposed pathway proceeds through a P450-generated intermediate, 2-hydroxy-β-nicotyrine, followed by autoxidation and subsequent reduction.[15][16]

Caption: Metabolic conversion of β-Nornicotyrine.

Key Metabolites

| Metabolite | Biological Matrix | Significance | Reference(s) |

| cis-3'-Hydroxycotinine | Urine | Major urinary metabolite from in vivo studies. | [8][15] |

| 5-Hydroxycotinine | Urine | Found in low concentrations in vivo. | [15] |

| Pyrrolinone Intermediates | In Vitro Systems | Unstable products of microsomal metabolism. | [14][16] |

| 5-Hydroxy-3-pyrrolin-2-one derivatives | In Vitro Systems | Stable product of autoxidation. | [14][16] |

Toxicological Profile and Safety Evaluation

The safety profile of β-Nornicotyrine is of significant interest, particularly in the context of oral nicotine products where it is present as a degradant.

-

Genotoxicity and Carcinogenicity: Safety data sheets have noted it as a "questionable carcinogen with experimental tumorigenic data".[9] Upon heating, it can decompose to emit toxic fumes of nitrogen oxides (NOx).[9]

-

Enzyme Inhibition: β-Nornicotyrine is a potent, mechanism-based inhibitor of human CYP2A6, the primary enzyme responsible for nicotine metabolism.[8] This inhibitory action suggests that for smokers or users of nicotine products, β-Nornicotyrine could modulate the metabolism of nicotine and other drugs cleared by CYP2A6, presenting a potential for drug-drug interactions.

Application as a Biomarker of Tobacco Exposure

The measurement of specific chemical compounds in biological fluids provides an objective assessment of exposure to substances like tobacco smoke. While cotinine is the most widely used biomarker for nicotine exposure, other alkaloids, including β-Nornicotyrine, offer additional utility.[6][17]

-

Specificity: Minor tobacco alkaloids like anabasine and nornicotine are used to distinguish between tobacco use and nicotine replacement therapy (NRT), as they are absent in NRT products.[17] β-Nornicotyrine can serve a similar purpose.

-

Exposure Validation: Measuring urinary levels of nicotine and its metabolites can validate self-reported smoking status and provide a more accurate measure of tobacco smoke exposure in population studies.[6][18] The inclusion of β-Nornicotyrine in a panel of biomarkers could enhance the specificity and robustness of these assessments.

Conclusion

β-Nornicotyrine (CAS 494-98-4) is a multifaceted molecule of significant interest in the fields of toxicology, pharmacology, and analytical chemistry. While present as a minor alkaloid in tobacco, its roles as a nicotine degradant, a human metabolite, and a potent enzyme inhibitor position it as a key compound for study. Advanced analytical methods enable its precise quantification, which is fundamental to understanding its pharmacokinetics and assessing its toxicological risk. Future research should continue to explore its potential as part of a comprehensive biomarker panel for tobacco exposure and further delineate the clinical implications of its inhibitory effects on major drug-metabolizing enzymes.

References

-

ChemicalBook. (n.d.). b-Nornicotyrine 494-98-4. Retrieved from Molbase. [Link]

-

Pool, W. F., et al. (2000). Studies on the in Vivo Biotransformation of the Tobacco Alkaloid Beta-Nicotyrine. Chemical Research in Toxicology, 13(5), 336-41. [Link]

-

ChemBK. (n.d.). b-Nornicotyrine. Retrieved from ChemBK. [Link]

-

ResearchGate. (n.d.). Studies on the in Vivo Biotransformation of the Tobacco Alkaloid β-Nicotyrine. Retrieved from ResearchGate. [Link]

-

Shigenaga, M. K., et al. (1989). Liver and Lung Microsomal Metabolism of the Tobacco Alkaloid Beta-Nicotyrine. Chemical Research in Toxicology, 2(5), 282-9. [Link]

-

Song, Y., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(11), 910. [Link]

-

Wei, X., & Crooks, P. (2003). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Semantic Scholar. [Link]

-

ATSDR. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene. Chapter 6: Analytical Methods. [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of β-Nicotyrine from the Dehydrogenation of Nicotine: Comparison of Conventional and Microwave-Assisted Reactions. Retrieved from ResearchGate. [Link]

-

Government of Canada. (2014). Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco. Retrieved from Canada.ca. [Link]

-

Liu, X., et al. (1999). Studies on the Pyrrolinone Metabolites Derived From the Tobacco Alkaloid 1-methyl-2-(3-pyridinyl)pyrrole (Beta-Nicotyrine). Chemical Research in Toxicology, 12(6), 508-12. [Link]

-

Jacob, P., et al. (2013). Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke. Journal of Exposure Science & Environmental Epidemiology, 24(3), 289-95. [Link]

-

Gonçalves, J., et al. (2021). Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. Molecules, 26(11), 3226. [Link]

-

Gallardo, E. (2021). Tobacco Smoke Biomarkers. Encyclopedia MDPI. [Link]

Sources

- 1. beta-Nornicotyrine | CAS 494-98-4 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotine and Its Major Metabolites as Biomarkers of Exposure to Tobacco - Canada.ca [canada.ca]

- 7. Nicotelline: a proposed biomarker and environmental tracer for particulate matter derived from tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. chembk.com [chembk.com]

- 11. jk-sci.com [jk-sci.com]

- 12. [PDF] Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers | Semantic Scholar [semanticscholar.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. Liver and lung microsomal metabolism of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Studies on the in vivo biotransformation of the tobacco alkaloid beta-nicotyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the pyrrolinone metabolites derived from the tobacco alkaloid 1-methyl-2-(3-pyridinyl)pyrrole (beta-nicotyrine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review [mdpi.com]

- 18. encyclopedia.pub [encyclopedia.pub]

The Formation of Nornicotyrine in Nicotiana Species: A Technical Guide on Biosynthesis and Chemical Transformation

Abstract

Nornicotyrine is a minor pyridine alkaloid found in Nicotiana species, structurally characterized by a pyrrole ring attached to a pyridine ring. Unlike its precursors, nicotine and nornicotine, the formation of this compound is not governed by a defined enzymatic biosynthetic pathway. Instead, evidence strongly indicates that it is a product of chemical transformation, specifically the dehydrogenation of nornicotine. This technical guide provides an in-depth exploration of the formation of this compound, beginning with the well-characterized enzymatic synthesis of its direct precursor, nornicotine, from nicotine. It further elucidates the proposed abiotic mechanisms and influencing factors that drive the conversion of nornicotine to this compound, particularly during the crucial post-harvest stages of leaf senescence and curing. This document is intended for researchers, scientists, and professionals in drug development and tobacco science, offering a detailed understanding of the molecular journey from a primary alkaloid to a minor, chemically altered derivative.

Introduction: this compound in the Context of Nicotiana Alkaloids

The alkaloid profile of Nicotiana tabacum and other species in the genus is predominantly composed of nicotine, which can constitute over 90% of the total alkaloid pool. A variety of other structurally related pyridine alkaloids are also present, albeit in much smaller quantities. Among these is this compound, an aromatic analog of nornicotine.

While the biosynthesis of major alkaloids like nicotine is a subject of extensive research, the pathways leading to many minor alkaloids are less understood. A critical distinction for this compound is that its formation is not believed to be a direct, enzyme-mediated step in a metabolic pathway. Instead, it is considered a chemical artifact arising from its precursor, nornicotine, under specific conditions. Understanding the genesis of this compound, therefore, requires a two-part investigation: first, into the biosynthesis of its precursor, and second, into the chemical reactions that transform this precursor.

**2. Precursor Biosynthesis: The Enzymatic Conversion of Nicotine to Nornicot

An In-Depth Technical Guide to the Physical and Chemical Properties of β-Nornicotyrine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling β-Nornicotyrine, a Key Tobacco Alkaloid

β-Nornicotyrine, with the chemical name 3-(1H-pyrrol-2-yl)pyridine, is a minor alkaloid found in tobacco (Nicotiana tabacum) and its smoke.[1][2][3][4] As a structural analog of nicotine, it is of significant interest to researchers in the fields of toxicology, pharmacology, and drug development. Understanding its physical and chemical properties is paramount for accurate analytical determination, toxicological assessment, and the exploration of its potential physiological effects. This guide provides a comprehensive overview of the core scientific attributes of β-Nornicotyrine, integrating foundational chemical principles with practical analytical insights.

Core Molecular and Physical Characteristics

A thorough understanding of the fundamental physical properties of a compound is the bedrock of its scientific investigation. These parameters dictate its behavior in various matrices and are crucial for the design of analytical methods and formulation strategies.

Structural and General Properties

β-Nornicotyrine is a heterocyclic aromatic compound composed of a pyridine ring linked to a pyrrole ring at the 2-position of the pyrrole and the 3-position of the pyridine.

| Property | Value | Source |

| CAS Number | 494-98-4 | [5] |

| Molecular Formula | C₉H₈N₂ | [3] |

| Molecular Weight | 144.17 g/mol | [2][5] |

| Appearance | Light Grey Brown Solid | [BOC Sciences] |

| Purity (typical) | >95% (HPLC) | [6] |

Note: Physical appearance can vary based on purity and supplier.

Physicochemical Parameters

| Property | Value | Notes |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml); Sparingly soluble in DMSO (1-10 mg/ml); Slightly soluble in Chloroform, Methanol, and Water (with heating/sonication) | [Cayman Chemical], [ChemicalBook] |

| pKa | Data not available | The pyridine nitrogen is expected to be basic, while the pyrrole nitrogen is weakly acidic. |

| LogP | 1.3 | Computed by XLogP3 3.0[5] |

The solubility profile indicates that β-Nornicotyrine is a compound of moderate polarity, with better solubility in organic solvents than in water. The LogP value further supports this, suggesting a degree of lipophilicity.

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic techniques provide invaluable information about the structure and electronic properties of a molecule. A comprehensive understanding of the spectral characteristics of β-Nornicotyrine is essential for its unambiguous identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of β-Nornicotyrine is expected to show distinct signals for the protons on both the pyridine and pyrrole rings. Based on the known chemical shifts of pyridine and pyrrole derivatives, the following assignments can be predicted:[7][8]

-

Pyridine Ring Protons: These protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom.

-

Pyrrole Ring Protons: The protons on the pyrrole ring will also resonate in the aromatic region, but generally at a slightly lower chemical shift compared to the pyridine protons. The N-H proton of the pyrrole ring will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms.

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (typically δ 120-150 ppm). The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded.[7]

-

Pyrrole Ring Carbons: The carbons of the pyrrole ring will also resonate in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Under electron ionization, β-Nornicotyrine will produce a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses. Key expected fragments include:[5]

-

m/z 144 (M⁺): The molecular ion.

-

m/z 117: Loss of HCN (27 Da) from the pyrrole ring.

-

m/z 143 (M-1): Loss of a hydrogen radical.

Caption: Predicted EI-MS Fragmentation of β-Nornicotyrine.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. As an aromatic compound, β-Nornicotyrine is expected to exhibit strong absorption in the UV region. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions of the conjugated pyridine and pyrrole ring systems.

Chemical Properties and Reactivity

The chemical reactivity of β-Nornicotyrine is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring.

Reactivity of the Heterocyclic Rings

-

Pyridine Ring: The pyridine ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[9] When such reactions do occur, substitution is favored at the 3- and 5-positions. Conversely, the pyridine ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[10]

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. Electrophilic substitution typically occurs at the 2- and 5-positions.[3]

The combination of these two rings in β-Nornicotyrine suggests a complex reactivity profile, with the site of reaction depending on the nature of the attacking reagent.

Metabolic Pathways

β-Nornicotyrine is a metabolite of nornicotine. The conversion of nicotine to nornicotine is catalyzed by the cytochrome P450 enzyme CYP82E4, which involves N-demethylation.[11][12] Nornicotine can then be further metabolized. While the specific metabolic fate of β-Nornicotyrine in humans is not fully elucidated, it is expected to undergo oxidation and other phase I and phase II metabolic transformations.[13]

Caption: Metabolic Pathway from Nicotine to β-Nornicotyrine.

Analytical Methodologies: A Practical Guide

Accurate and robust analytical methods are essential for the quantification of β-Nornicotyrine in various matrices, including tobacco products, biological fluids, and environmental samples.

High-Performance Liquid Chromatography (HPLC) Method

HPLC coupled with UV or mass spectrometry detection is a widely used technique for the analysis of tobacco alkaloids.

This protocol is a general guideline and should be optimized and validated for the specific application.

-

Sample Preparation:

-

For tobacco samples, perform a solvent extraction (e.g., with methanol or a mixture of acetonitrile and water).[14]

-

For biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[15]

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for UHPLC systems.

-

Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible retention times.

-

Injection Volume: 1-10 µL.

-

-

Detection:

-

UV Detector: Monitor the absorbance at a wavelength corresponding to the maximum absorbance of β-Nornicotyrine.

-

-

Quantification:

-

Use an external standard calibration curve prepared with certified reference material of β-Nornicotyrine.

-

Caption: General Workflow for HPLC-UV Analysis of β-Nornicotyrine.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like β-Nornicotyrine.

This protocol provides a starting point for method development.

-

Sample Preparation:

-

Similar to HPLC, an extraction step is required. The final extract should be in a volatile organic solvent compatible with GC analysis (e.g., ethyl acetate or dichloromethane).[1]

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of all components.[16]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify β-Nornicotyrine by its retention time and the characteristic fragmentation pattern in the mass spectrum.

-

Quantify using a calibration curve prepared with a standard solution.

-

Caption: General Workflow for GC-MS Analysis of β-Nornicotyrine.

Conclusion: A Foundation for Future Research

This technical guide has synthesized the available information on the physical and chemical properties of β-Nornicotyrine. While significant data has been compiled, it is evident that further experimental investigation is required to fill the existing knowledge gaps, particularly concerning its precise physical constants and quantitative solubility. The provided analytical methodologies offer a robust starting point for researchers to develop and validate methods for the accurate determination of this important tobacco alkaloid. A deeper understanding of the properties of β-Nornicotyrine will undoubtedly contribute to advancements in toxicology, pharmacology, and the broader field of drug development.

References

-

ACS Publications. (n.d.). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Retrieved from [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. [Link]

-

Lund University Publications. (n.d.). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. Retrieved from [Link]

-

ResearchGate. (n.d.). GC conditions for the analysis of minor alkaloids in tobacco. Retrieved from [Link]

-

Simer, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway. Plant Physiology, 138(1), 373–381. [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

-

Siminszky, B., Gavilano, L., Bowen, S. W., & Dewey, R. E. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences of the United States of America, 102(41), 14919–14924. [Link]

-

PMC. (n.d.). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Retrieved from [Link]

-

Massadeh, R. K., & El-Elimat, T. (2021). UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. Acta Pharmaceutica, 71(1), 125–136. [Link]

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of nornicotine, anabasine, and N-methylanabasine. Reprinted... [Image]. Retrieved from [Link]

-

Kildeby, T. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

-

Leete, E. (1984). The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 12(3), 113-116. [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

Soderberg, T. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Quora. (2021, April 7). Why is β substitution in Nucleophilic reactions of pyridines not preferred?[Link]

-

Fisher Scientific. (n.d.). 3-(1H-Pyrrol-2-yl)pyridine (beta-Nornicotyrine), Mikromol 25 mg. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR assignments of 4-(2,5-dimethyl-pyrrol-1-yl)pyridine... [Image]. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Soderberg, T. (2022, July 20). 14.5: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

VCU Scholars Compass. (n.d.). Development of an Untargeted Gas Chromatography-Mass Spectrometry (GC/MS) Method for the Detection of Drugs in Wastewater. Retrieved from [Link]

-

PubMed. (2023, February 21). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. [Link]

-

MDPI. (n.d.). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. β-Nornicotyrine_TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C9H8N2 | CID 68125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-Nornicotyrine | CAS 494-98-4 | LGC Standards [lgcstandards.com]

- 7. testbook.com [testbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

- 11. CYP82E4-mediated nicotine to nornicotine conversion in tobacco is regulated by a senescence-specific signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. youtube.com [youtube.com]

Role of Nornicotyrine as a minor tobacco alkaloid.

An In-depth Technical Guide to Nornicotyrine: A Minor Tobacco Alkaloid of Emerging Significance

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a minor alkaloid found in Nicotiana species, has long been overshadowed by its more abundant counterpart, nicotine. However, a growing body of research is illuminating its unique pharmacological and toxicological profile, positioning it as a molecule of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and biosynthesis to its complex interactions with neuronal receptors and its role as a biomarker for tobacco exposure. We will delve into the causality behind experimental choices in its study and provide detailed methodologies for its quantification, offering a holistic perspective for future research and development.

Introduction: Beyond Nicotine

The chemical landscape of tobacco is dominated by nicotine, which accounts for approximately 95% of the total alkaloid content.[1] The remaining fraction is composed of a diverse array of "minor" alkaloids, including this compound. While present in smaller quantities, these compounds are not pharmacologically inert. This compound, chemically known as 3-(1H-Pyrrol-2-yl)pyridine, is gaining recognition for its distinct neuropharmacological effects and its potential contribution to tobacco dependence and the pathophysiology of smoking-related diseases.[2][3] Understanding the role of this compound is, therefore, crucial for a complete picture of tobacco's impact on human health and for the development of more effective smoking cessation therapies and novel therapeutics for neurological disorders.

Chemical and Physical Properties

This compound is a structural analog of nicotine, differing in the absence of a methyl group on the pyrrolidine ring and the presence of a pyrrole ring instead.[4] This seemingly subtle difference significantly alters its chemical and physical properties, influencing its metabolic fate and biological activity.

| Property | Value | Source |

| IUPAC Name | 3-(1H-pyrrol-2-yl)pyridine | [5] |

| Molecular Formula | C₉H₈N₂ | [5] |

| Molecular Weight | 144.17 g/mol | [5] |

| CAS Number | 494-98-4 | [5] |

Biosynthesis and Occurrence

The biosynthesis of pyridine alkaloids in Nicotiana species is a complex process originating from the pyridine nucleotide cycle.[6] While the direct biosynthetic pathway of this compound is not fully elucidated, it is understood to be derived from nicotine. The N-demethylation of nicotine can occur within the tobacco plant itself, leading to the formation of nornicotine, which can then be oxidized to this compound.[7]

Caption: Simplified biosynthesis of this compound in tobacco plants.

This compound is also formed during the curing and combustion of tobacco. This process contributes to its presence in tobacco smoke, making it available for absorption by the smoker.[4]

Human Metabolism and Pharmacokinetics

In humans, this compound is primarily a metabolite of nornicotine, which itself is a metabolite of nicotine.[8][9] The metabolic conversion of nicotine to nornicotine is a minor pathway but is significant due to the pharmacological activity of nornicotine and its subsequent metabolites.[8] The metabolic fate of this compound in the human body is not as well-characterized as that of nicotine or cotinine, but it is known to be excreted in the urine.[8]

Caption: Metabolic pathway from nicotine to this compound in humans.

Pharmacological Effects: A Focus on Neuronal Signaling

The primary mechanism of action for this compound, like nicotine, is its interaction with nicotinic acetylcholine receptors (nAChRs).[10][11] However, this compound exhibits a distinct receptor binding profile and functional activity.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

This compound has a particularly high affinity for the α6 and α7 subtypes of nAChRs.[4][10] This is significant because:

-

α7 nAChRs are implicated in cognitive processes such as learning and memory, and are being explored as therapeutic targets for Alzheimer's disease and schizophrenia.[10]

-

α6-containing nAChRs are predominantly located on dopaminergic neurons in the mesolimbic pathway and are thought to play a crucial role in the reinforcing effects of nicotine and nicotine-evoked dopamine release.[10]

The interaction of this compound with these specific nAChR subtypes suggests its potential involvement in both the addictive and cognitive effects of tobacco use.

Modulation of Dopaminergic Systems

This compound has been shown to stimulate the release of dopamine from rat striatum, a key event in the brain's reward pathway.[12] This effect is mediated by its action on nAChRs. The locomotor stimulant effects of nornicotine, a precursor to this compound, are dependent on the mesolimbic dopaminergic projections and are blocked by D2 receptor antagonists.[13] This provides strong evidence that this compound contributes to the reinforcing and dependence-producing properties of tobacco.[13]

Caption: this compound-induced dopamine release signaling pathway.

Role in Nicotine Dependence and Withdrawal

While nicotine is the primary driver of tobacco addiction, the contribution of minor alkaloids like this compound is increasingly recognized.[3] this compound's ability to stimulate dopamine release suggests it plays a role in the rewarding effects of smoking.[12] Furthermore, chronic exposure to nornicotine, the precursor to this compound, can alter the response to subsequent nicotine challenges, indicating a shared mechanism of action and potential for cross-tolerance and sensitization.[3]

Toxicological Profile

The toxicological assessment of this compound is an area of active research. Available data suggest that its acute toxicity and genotoxicity are comparable to nicotine.[14] A significant concern is the potential for this compound to be a precursor to carcinogenic N-nitroso compounds. Nornicotine can react in human saliva to form N-nitrosonornicotine (NNN), a known type 1 carcinogen.[4] Further research is needed to fully understand the carcinogenic potential of this compound itself.

Analytical Methodologies for Quantification

Accurate quantification of this compound in biological matrices and tobacco products is essential for research into its pharmacokinetics, pharmacodynamics, and role as a biomarker. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[1][15]

Experimental Protocol: Quantification of this compound in Urine by HPLC-MS/MS

This protocol is adapted from established methods for the analysis of minor tobacco alkaloids.[1][16]

1. Sample Preparation: a. To 100 µL of urine in a microcentrifuge tube, add an internal standard solution (e.g., deuterated this compound). b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase.

2. HPLC-MS/MS Analysis: a. HPLC System: A reverse-phase C18 column is typically used. b. Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). c. Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. d. Ionization: Electrospray ionization (ESI) in positive mode. e. MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

3. Data Analysis: a. A calibration curve is generated using standards of known this compound concentrations. b. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for the quantification of this compound in urine.

This compound as a Biomarker of Tobacco Exposure

The measurement of tobacco-specific alkaloids and their metabolites in biological fluids is a reliable method for assessing exposure to tobacco products.[17][18] While cotinine is the most commonly used biomarker, the analysis of minor alkaloids like this compound can provide additional information.[18] Since this compound is present in tobacco and is also a metabolite of nicotine, its presence in urine is a clear indicator of tobacco use.[8][16] Measuring a panel of alkaloids, including this compound, can offer a more comprehensive assessment of tobacco exposure and may help in distinguishing between different types of tobacco products used.[19]

Future Research Directions

The study of this compound is a burgeoning field with several exciting avenues for future research:

-

Therapeutic Potential: Given its high affinity for α7 nAChRs, this compound and its derivatives could be explored as potential therapeutic agents for neurological and psychiatric disorders where this receptor is implicated.[10]

-

Role in Tobacco-Related Diseases: Further investigation is needed to clarify the role of this compound in the development of smoking-related cancers and cardiovascular diseases.

-

Pharmacogenomics: Studying how genetic variations in metabolic enzymes and nAChR subtypes influence an individual's response to this compound could lead to personalized smoking cessation strategies.

-

Contribution to Addiction: More research is required to fully understand the contribution of this compound to the overall addictive potential of tobacco products.

Conclusion